5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is an organic compound belonging to the benzamide class, characterized by the presence of an amino group at the 5th position, a methoxy group at the 2nd position, and a pyridin-3-yl moiety attached to the nitrogen atom of the benzamide. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific biological receptors and enzymes.
5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is classified as:
The synthesis of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide typically involves several key steps:
The reaction conditions generally include:
Key structural data include:
5-amino-2-methoxy-N-(pyridin-3-yl)benzamide can undergo several types of chemical reactions:
Common reagents and conditions used in these reactions include:
The mechanism of action for 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide primarily involves its interaction with biological targets, particularly receptor tyrosine kinases. This interaction may modulate pathways related to cell growth and differentiation, which is significant in cancer treatment contexts .
Pharmacokinetic studies suggest that this compound has favorable bioavailability profiles, making it a candidate for therapeutic applications against various diseases, including cancer.
Key physical properties include:
Chemical properties encompass:
5-amino-2-methoxy-N-(pyridin-3-yl)benzamide has several scientific uses:
The molecular architecture of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide embodies critical pharmacophoric elements for kinase inhibition. Its core consists of a benzamide scaffold linked to a pyridin-3-yl moiety via an amide bond, enabling dual hydrogen-bonding capabilities essential for ATP-competitive binding. The meta-positioned amino group (-NH₂) on the benzoyl ring serves as a hydrogen bond donor, while the pyridinyl nitrogen acts as an acceptor, collectively facilitating interactions with kinase hinge regions. This configuration allows the compound to occupy both the adenine-binding pocket and adjacent hydrophobic regions within kinase catalytic domains [3] [5].
Conformational flexibility imparted by the rotatable amide bond enables adaptive binding to diverse kinase targets. The ortho-methoxy group (-OCH₃) strategically reduces steric hindrance while influencing electronic distribution across the benzoyl ring. Computational analyses reveal that this substituent modulates the compound’s dipole moment (∼3.2 D) and optimizes π-stacking interactions with conserved tyrosine residues (e.g., Tyr867 in PI3Kγ) [3] [8]. These features exemplify structure-based drug design principles applied to kinase inhibitors, where subtle modifications significantly impact target engagement.
Table 1: Key Structural Features and Their Functional Roles in Kinase Binding
Structural Feature | Role in Kinase Inhibition | Target Interactions |
---|---|---|
Pyridin-3-yl ring | Hydrogen bond acceptor | Hinge region backbone NH (e.g., Val882) |
5-Amino group (-NH₂) | Hydrogen bond donor | Catalytic loop residues (e.g., Asp841 in PI3Kγ) |
Amide linker (-CONH-) | Dual H-bond donor/acceptor; conformational adaptability | Water-mediated interactions or direct kinase H-bonds |
2-Methoxy group (-OCH₃) | Steric modulation; electronic effects | Hydrophobic pocket occupancy; π-stacking with aromatic residues |
The compound’s significance extends to fragment-based drug discovery (FBDD), where its low molecular weight (243 g/mol) and ligand efficiency (≥0.35) serve as starting points for optimizing selective kinase inhibitors. Derivatives generated by appending hydrophobic substituents to the 5-amino group or pyridinyl ring exhibit enhanced potency against PERK and PI3K isoforms while maintaining favorable physicochemical properties [5] [8]. This scaffold has yielded compounds with IC₅₀ values <100 nM in biochemical assays, validating its utility in anticancer lead optimization.
Benzamide derivatives emerged as therapeutic agents in the 1970s with antiemetic and antipsychotic applications, but their transition to oncology began with discoveries linking substituted benzamides to kinase modulation. Early leads like ortho-anisamides demonstrated weak protein-binding properties, prompting strategic incorporation of nitrogen-containing heterocycles to enhance target affinity. The fusion of pyridinyl rings with benzamide cores in the 2000s marked a pivotal advancement, yielding scaffolds capable of simultaneous hydrogen bonding and hydrophobic interactions critical for kinase inhibition [4] [10].
Notably, 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide evolved from structure-activity relationship (SAR) studies on nilotinib-inspired compounds. Researchers hybridized its benzamide segment with imidazole-based kinase inhibitors, leading to multitarget agents active against BCR-ABL and heme oxygenase-1 (HO-1)—a resistance mechanism in chronic myeloid leukemia [6]. Concurrently, structural simplification efforts identified the unadorned scaffold as a ligand-efficient fragment suitable for derivatization. Its minimal structure contrasted with complex clinical candidates like GSK2126458 (a PI3K/mTOR inhibitor), yet shared key pharmacophoric elements: (1) a hinge-binding heterocycle, (2) an amide linker, and (3) hydrophobic substituents [7] [8].
Table 2: Evolution of Benzamide-Based Kinase Inhibitors
Era | Key Benzamide Derivatives | Therapeutic Focus | Design Innovation |
---|---|---|---|
1970s–1980s | Simple ortho-substituted benzamides | Antiemetics; antipsychotics | Serendipitous discovery |
1990s–2000s | Hydroxamic acid derivatives (e.g., trichostatin A) | HDAC inhibition | Incorporation of metal-binding groups |
2000s–2010s | Nilotinib-inspired hybrids | BCR-ABL kinase inhibition | Fusion with pyridinylaminopyrimidine scaffolds |
2010s–Present | 5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide derivatives | PI3K/mTOR/PERK pathway inhibition | Fragment-based optimization; water-displacement strategies |
Recent innovations exploit this scaffold’s capacity for "water-displacement" in kinase active sites. Crystallographic studies revealed that the pyridinyl nitrogen and amide carbonyl could replace water molecules bridging PI3Kγ with Asp841 and Tyr867—a strategy enhancing binding entropy and affinity. This principle underpins advanced derivatives like AMG 511, where structural elaboration yielded picomolar inhibitors [3] [8].
5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide derivatives potently intercept hyperactivated oncogenic pathways, particularly the PI3K/AKT/mTOR cascade. This pathway’s dysregulation—via PIK3CA mutations, PTEN loss, or receptor tyrosine kinase overexpression—occurs in >50% of cancers. The scaffold’s ability to occupy both PI3K and mTOR ATP-binding sites stems from its mimicry of the purine ring system and adaptability to divergent hinge regions. Biochemical profiling demonstrates that optimized analogs inhibit PI3Kα with IC₅₀ values of 5–50 nM while suppressing downstream phospho-AKT (Ser473) and phospho-S6 ribosomal protein in cellular assays [7] [8] [10].
A critical mechanistic innovation involves circumventing feedback activation within the pathway. Selective mTOR inhibitors (e.g., rapalogs) trigger compensatory PI3K signaling via IGF-1R, limiting their efficacy. Derivatives like (S)-C5 and (S)-C8—generated by appending quinazolin-4(3H)-one to the benzamide’s 5-amino group—concurrently inhibit PI3Kα (IC₅₀ = 8.2 nM) and mTOR (IC₅₀ = 12.7 nM), blocking this escape route. X-ray crystallography confirms simultaneous engagement with PI3Kα’s affinity pocket (via quinazolinone) and hinge region (via benzamide-pyridinyl core), explaining their dual-targeting capability [8].
Table 3: Inhibitory Activity of Key Derivatives Against PI3K/AKT/mTOR Components
Derivative Structure | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cellular pAKT Reduction (%, 1 μM) | Antiproliferative Activity (GI₅₀, μM) |
---|---|---|---|---|
Parent scaffold | >10,000 | >10,000 | <10% | >100 (HCT-116, MCF-7) |
5-(Quinolin-6-yl) substitution | 42 | 310 | 65% | 1.8 (HCT-116) |
5-(3-Cyclopropylquinazolin-4(3H)-one-6-yl) | 8.2 | 12.7 | 92% | 0.11 (HCT-116) |
5-(2-Acetylaminobenzo[d]thiazol-6-yl) | 6.5 | 9.3 | 95% | 0.07 (MCF-7) |
The scaffold’s versatility extends to PERK inhibition—a key endoplasmic reticulum stress sensor implicated in tumor survival. Researchers exploited the 5-amino group for appending arylacetamide moieties, yielding compounds like (R)-28 that inhibit PERK with IC₅₀ = 3.4 nM. In 786-O renal carcinoma xenografts, this derivative achieved 70% oral bioavailability and dose-dependent tumor regression by disrupting integrated stress response (ISR) signaling [5]. Such advancements highlight the scaffold’s capacity for addressing parallel oncogenic pathways through rational structural modulation.
Emerging evidence suggests activity against additional nodes: Aurora kinases and MPS1 involved in mitotic regulation. Fragment expansion strategies incorporating methylpyrazole or aminopyrimidine at the 5-position generated ligands with Kd < 100 nM for these targets, further exemplifying the scaffold’s broad utility in oncology chemical biology [2] [8]. This multitarget potential positions 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide as a cornerstone for next-generation kinase therapeutics.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2